molecular formula C30H31ClN4O4 B6514657 N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide CAS No. 892267-31-1

N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide

Cat. No.: B6514657
CAS No.: 892267-31-1
M. Wt: 547.0 g/mol
InChI Key: HGPIZQCIZLZOHA-UHFFFAOYSA-N
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Description

The compound N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a quinazolinone derivative characterized by a tetrahydroquinazolin-2,4-dione core substituted with a pentanamide chain, a 2-chlorophenylmethyl group, and a (2-phenylethyl)carbamoylmethyl moiety. This structure combines a rigid heterocyclic scaffold with flexible alkyl and aryl substituents, which may influence its pharmacokinetic and pharmacodynamic properties. Quinazolinone derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN4O4/c31-25-14-6-4-12-23(25)20-33-27(36)16-8-9-19-34-29(38)24-13-5-7-15-26(24)35(30(34)39)21-28(37)32-18-17-22-10-2-1-3-11-22/h1-7,10-15H,8-9,16-21H2,(H,32,37)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPIZQCIZLZOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Spectral Data (IR, NMR)
Target Compound Quinazolinone 2-chlorophenylmethyl, phenethylcarbamoyl C29H28ClN5O4 554.02 δ 7.2–7.4 ppm (aryl H), 1723 cm⁻¹ (C=O)
N-[2-(4-CP)ethyl]-5-[1-(3-NBz)... Quinazolinone 4-chlorophenethyl, 3-nitrobenzyl C29H25ClN4O5 568.99 δ 8.0–8.2 ppm (NO2 aryl H), 1656 cm⁻¹ (C=N)
AV5 () Tetrazole 2,4-dichlorophenyl, pentanamido C30H31Cl2N5O3 580.50 δ 0.81–0.82 ppm (CH3), 1723 cm⁻¹ (C=O)
11c () Pentanamide 2,3-dichlorophenylpiperazine C27H29Cl2N5O 542.46 δ 2.69–2.71 ppm (piperazine H), 1650 cm⁻¹ (C=O)

Table 2: Predicted ADME Properties (SwissADME)

Compound Name LogP Water Solubility (ESOL) GI Absorption CYP2D6 Inhibition
Target Compound ~3.5 Poor High Yes
AV11 () ~2.8 Moderate High No
11c () ~4.1 Poor Moderate Yes

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